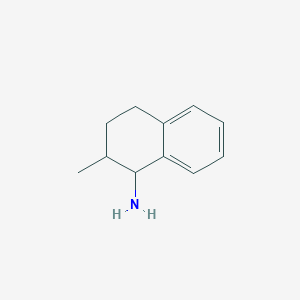
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Übersicht
Beschreibung
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular weight of 161.25 . It is also known by its IUPAC name, 2-methyl-1,2,3,4-tetrahydro-1-naphthalenylamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H15N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11H,6-7,12H2,1H3 . This indicates the presence of 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule. Physical and Chemical Properties Analysis
This compound is a liquid compound . It has a molecular weight of 161.25 . The hydrochloride salt form of this compound is a powder .Wissenschaftliche Forschungsanwendungen
Stereoselective Reduction in Organic Synthesis
- Synthesis of Bioactive Compounds : It's used as a key intermediate in the synthesis of bioactive compounds. For instance, its acylation followed by stereoselective reduction can yield aminonaphthyl alcohols, which are valuable in medicinal chemistry (Men Wei-dong, 2013).
Development in Dopaminergic Compounds
- Synthesis of Dopaminergic Compounds : It's a precursor in the synthesis of dopaminergic compounds, like 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which are significant in studying neurological processes and potential treatments for related disorders (Necla Öztaşkın, S. Göksu, H. SeÇen, 2011).
Chemical Synthesis Processes
- Innovations in Chemical Synthesis : It's involved in various chemical synthesis processes. For example, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol in a multi-step process demonstrates its versatility as a synthetic intermediate (S. Göksu, C. Kazaz, Y. Sütbeyaz, H. SeÇen, 2003).
Applications in Medicinal Chemistry
- Development of Agonists and Antagonists : Its derivatives have been used to develop dopamine receptor agonists, significantly contributing to our understanding of neurological functions and disorders (J. Mcdermed, G. Mckenzie, A. P. Phillips, 1975).
- Large-Scale Stereoselective Synthesis : It's utilized in large-scale stereoselective synthesis processes, like in the synthesis of (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride (Z. Han, S. Koenig, Hang Zhao, Xiping Su, and Surendra P. Singh, R. Bakale, 2007).
Advanced Organic Chemistry Research
- Exploring Stereochemistry and Reactivity : Research on this compound often focuses on exploring its stereochemistry and reactivity, which provides deeper insights into complex organic transformations (L. Tippett, R. Massy-Westropp, 1993).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine are not mentioned in the search results, it’s worth noting that related compounds have been used in the synthesis of new chiral phosphine-aminophosphine ligands . This suggests potential applications in the field of organic chemistry and drug synthesis.
Wirkmechanismus
Target of Action
The primary targets of 2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine are the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, and likely induces their release as well . It is also likely to act on dopamine due to its full substitution of d-amphetamine in rodent studies .
Biochemical Pathways
The compound affects the biochemical pathways of serotonin, norepinephrine, and dopamine. By inhibiting their reuptake and inducing their release, it increases the synaptic availability of these neurotransmitters . This leads to enhanced neurotransmission and downstream effects such as mood elevation and increased alertness.
Result of Action
The molecular and cellular effects of this compound’s action include increased synaptic availability of serotonin, norepinephrine, and dopamine . This can result in mood elevation, increased alertness, and improved motor control.
Biochemische Analyse
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For example, it may act as a substrate or inhibitor for certain enzymes, thereby affecting the rate of biochemical reactions. The nature of these interactions can vary, with some being reversible and others irreversible, depending on the specific enzyme and reaction conditions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. For example, it can act as an enzyme inhibitor, preventing the enzyme from catalyzing its reaction. Alternatively, it may activate certain enzymes, enhancing their catalytic activity. These binding interactions can result in downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing metabolic activity or modulating signaling pathways. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may be metabolized by specific enzymes, leading to the production of metabolites that can further participate in biochemical reactions. Understanding the metabolic pathways of this compound can provide insights into its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound can provide insights into its specific roles within the cell .
Eigenschaften
IUPAC Name |
2-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTBRMOSRTZZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



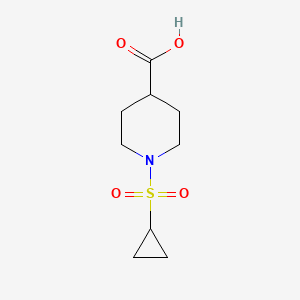
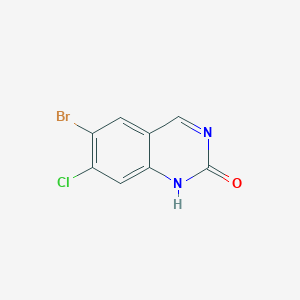


![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
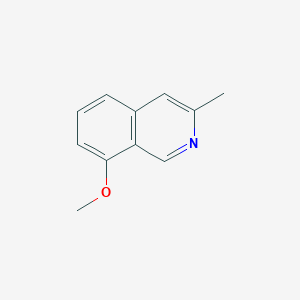
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)

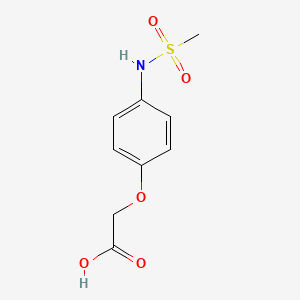
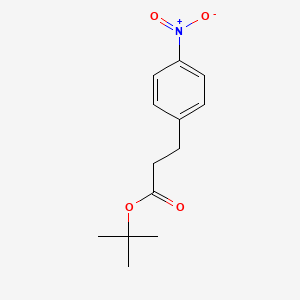
![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)
